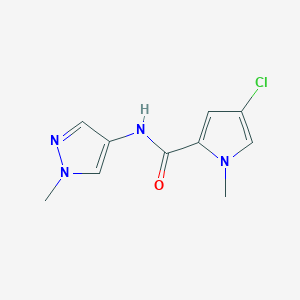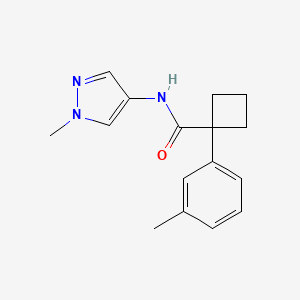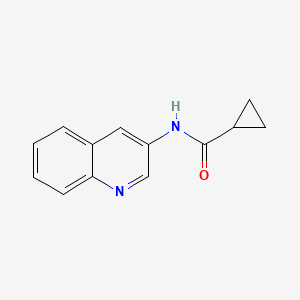![molecular formula C17H18N2O3 B7539733 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone, also known as FPE, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FPE is a piperazine derivative that has been synthesized in recent years and has shown remarkable pharmacological properties.
作用机制
The mechanism of action of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone is not fully understood, but it is believed to act on multiple targets in the body. This compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the prevention of tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on various biochemical and physiological processes in the body. It has been shown to regulate the production of cytokines, which are involved in the immune response. This compound has also been found to inhibit the release of reactive oxygen species (ROS), which are responsible for oxidative stress-related diseases. This compound has been found to increase the levels of neurotransmitters such as serotonin and dopamine, which play a vital role in the regulation of mood and behavior.
实验室实验的优点和局限性
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has several advantages for laboratory experiments. It is stable under ambient conditions, and the yield obtained through the synthesis method is high. This compound is also highly soluble in water, making it easy to administer in in vitro and in vivo experiments. However, there are some limitations to using this compound in laboratory experiments. The compound is relatively new, and there is limited information available on its toxicity and pharmacokinetics. More research is needed to establish the safety of this compound for use in humans.
未来方向
There are several future directions for the research on 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone. One area of interest is the development of this compound-based drugs for the treatment of cancer, depression, and inflammation-related disorders. Another area of interest is the investigation of the potential use of this compound as a neuroprotective agent in the prevention of neurodegenerative diseases. Further research is also needed to establish the safety and efficacy of this compound for use in humans.
Conclusion:
In conclusion, this compound is a novel compound that has shown remarkable pharmacological properties. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-depressant properties. This compound has several advantages for laboratory experiments, including its stability and solubility. However, more research is needed to establish the safety and efficacy of this compound for use in humans. Overall, this compound has the potential to be a valuable therapeutic agent in the treatment of various diseases.
合成方法
The synthesis of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone involves the reaction of furan-3-carboxylic acid with piperazine and subsequent coupling with 2-phenylethanone. The reaction is carried out in a solvent under controlled conditions, and the product is purified using chromatography. The yield of this compound obtained through this method is high, and the compound is stable under ambient conditions.
科学研究应用
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-depressant properties. This compound has been studied extensively for its potential therapeutic application in the treatment of cancer, depression, and inflammation-related disorders. This compound has also been found to possess excellent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
1-[4-(furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(12-14-4-2-1-3-5-14)18-7-9-19(10-8-18)17(21)15-6-11-22-13-15/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDYCFJMUXSANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)

![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)


![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)






![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)
